

# Application Notes and Protocols: ABBV-712 In Vivo Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[2][3] Specifically, TYK2 regulates the signal transduction downstream of IL-12, IL-23, and Type I interferon receptors.[2][4] By inhibiting TYK2, ABBV-712 aims to modulate the inflammatory responses driven by these cytokines. These application notes provide a summary of the in vivo pharmacodynamic effects of ABBV-712 and detailed protocols for relevant experimental models.

# **Mechanism of Action: TYK2 Signaling Pathway**

**ABBV-712** selectively targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase.[2][5] This inhibition blocks the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby interrupting the signaling cascade initiated by cytokines such as IL-12 and IL-23. The IL-12 pathway primarily signals through STAT4, while the IL-23 pathway is also dependent on TYK2-mediated signaling.





Click to download full resolution via product page

Caption: Simplified signaling pathway of IL-12 and IL-23 via TYK2 and inhibition by ABBV-712.

## In Vivo Pharmacodynamic Data

The in vivo pharmacodynamic activity of **ABBV-712** has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

# Table 1: Inhibition of IL-12/IL-18 Induced IFN-y Production in Mice



| ABBV-712 Dose (mg/kg) | Route of Administration | Inhibition of Serum IFN-y<br>(%) |
|-----------------------|-------------------------|----------------------------------|
| 30                    | Oral                    | 77                               |
| 100                   | Oral                    | 84                               |
| 300                   | Oral                    | 95                               |
| 600                   | Oral                    | 99                               |

Data from an IL-12/IL-18-

induced IFN-y mouse model.

[3][4]

Table 2: Efficacy in a Mouse Model of IL-23-Induced Ear

**Dermatitis** 

| ABBV-712 Dose<br>(mg/kg) | Route of Administration | Reduction in Ear<br>Thickness (%) | Time Point |
|--------------------------|-------------------------|-----------------------------------|------------|
| 100                      | Oral                    | 61                                | Day 11     |

Data from a mouse

model of ear

dermatitis.[3][4]

## **Experimental Protocols**

Detailed methodologies for the key in vivo pharmacodynamic experiments are provided below.

## Protocol 1: IL-12/IL-18-Induced IFN-y Production in Mice

Objective: To evaluate the in vivo inhibitory effect of **ABBV-712** on the IL-12/IL-18-induced production of IFN-y in mice.

#### Materials:

• Female C57BL/6 mice



#### ABBV-712

- Vehicle (e.g., 0.5% methylcellulose in water)
- Recombinant murine IL-12 and IL-18
- Phosphate-buffered saline (PBS)
- ELISA kit for murine IFN-y
- Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

#### **Experimental Workflow:**



#### Click to download full resolution via product page

Caption: Experimental workflow for the IL-12/IL-18-induced IFN-y mouse model.

#### Procedure:

- Animal Acclimation: Acclimate female C57BL/6 mice for at least one week before the experiment.
- · Compound Administration:
  - Prepare a formulation of ABBV-712 in the selected vehicle at the desired concentrations (e.g., 30, 100, 300, and 600 mg/kg).
  - Administer a single oral dose of **ABBV-712** or vehicle to the respective groups of mice.
- Induction of IFN-y Production:



- One hour after compound administration, inject a combination of recombinant murine IL-12 and IL-18 intraperitoneally to induce IFN-y production.
- Blood Collection:
  - Four hours after the IL-12/IL-18 injection, collect blood samples from the mice.
- Sample Processing and Analysis:
  - Allow the blood to clot and then centrifuge to separate the serum.
  - Measure the concentration of IFN-y in the serum samples using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage inhibition of IFN-y production for each dose of ABBV-712 relative to the vehicle-treated control group.

### Protocol 2: IL-23-Induced Ear Dermatitis in Mice

Objective: To assess the efficacy of **ABBV-712** in a mouse model of IL-23-induced skin inflammation.

#### Materials:

- Female C57BL/6 mice
- ABBV-712
- Vehicle
- Recombinant murine IL-23
- Phosphate-buffered saline (PBS)
- Digital calipers

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for the IL-23-induced ear dermatitis mouse model.

#### Procedure:

- Animal Acclimation: Acclimate female C57BL/6 mice for at least one week prior to the study.
- Baseline Measurement: Before the start of the experiment, measure the baseline thickness of the ear pinna for all mice using digital calipers.
- Induction of Dermatitis:
  - Administer intradermal injections of recombinant murine IL-23 into the ear pinna of the mice. This is typically done daily or every other day for a specified period (e.g., up to 11 days).
- Compound Administration:



- Beginning on the first day of IL-23 injections, administer ABBV-712 (e.g., 100 mg/kg) or vehicle orally to the respective treatment groups once or twice daily.
- Monitoring Ear Thickness:
  - Measure the thickness of the IL-23-injected ear at regular intervals throughout the study,
    with a final measurement on day 11.
- Data Analysis:
  - Calculate the change in ear thickness from baseline for each mouse.
  - Determine the percentage reduction in ear swelling in the ABBV-712-treated group compared to the vehicle-treated group.

## **Off-Target Pharmacodynamics**

In studies with rats, **ABBV-712** was observed to cause a decrease in mean arterial pressure and an increase in heart rate.[4] These hemodynamic effects were linked to off-target-driven acute vasodilation and were preventable by pre-dosing with the beta-blocker atenolol.[4] Further investigation revealed that this was a compound-related effect on vascular relaxation and not related to direct cytotoxicity on cardiomyocytes.[4] Importantly, similar hemodynamic responses in both wild-type and TYK2 knockout mice administered **ABBV-712** suggest that this is an off-target effect unrelated to TYK2 inhibition.[4]

## Conclusion

ABBV-712 demonstrates potent and dose-dependent in vivo pharmacodynamic activity in mouse models of inflammation. It effectively inhibits the IL-12/IL-23 signaling pathways, as evidenced by the reduction of downstream markers like IFN-y and the amelioration of IL-23-induced skin inflammation. These findings support the therapeutic potential of selective TYK2 inhibition for the treatment of autoimmune and inflammatory diseases. The off-target cardiovascular effects observed in rats highlight the importance of careful safety and toxicity evaluations in preclinical and clinical development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. inotiv.com [inotiv.com]
- 4. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 5. Systemic sterile induced-co-expression of IL-12 and IL-18 drive IFN-γ-dependent activation of microglia and recruitment of MHC-II-expressing inflammatory monocytes into the brain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ABBV-712 In Vivo Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611606#abbv-712-pharmacodynamics-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com